molecular formula C11H15NO4S B14620949 Butyl 4-sulfamoylbenzoate CAS No. 59777-59-2

Butyl 4-sulfamoylbenzoate

Cat. No.: B14620949
CAS No.: 59777-59-2
M. Wt: 257.31 g/mol
InChI Key: ZMMSBDVMJNGQMZ-UHFFFAOYSA-N
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Description

Butyl 4-sulfamoylbenzoate is an organic compound with the molecular formula C11H15NO4S. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a butyl group, and a sulfonamide group is attached to the benzene ring. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-sulfamoylbenzoate typically involves the esterification of 4-sulfamoylbenzoic acid with butanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then neutralized, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and yield. The product is then subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-sulfamoylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized at the benzylic position to form benzoic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro and halogenated derivatives.

Scientific Research Applications

Butyl 4-sulfamoylbenzoate has several applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for quality control and assay development.

    Biology: Investigated for its potential as an enzyme inhibitor in biochemical studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the treatment of bacterial infections due to its sulfonamide group.

    Industry: Utilized in the synthesis of other chemical compounds and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Butyl 4-sulfamoylbenzoate involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, this compound disrupts the production of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

  • Butyl 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoate
  • Butylparaben
  • Bumetanide

Uniqueness

Butyl 4-sulfamoylbenzoate is unique due to its specific structural features, such as the presence of both a butyl ester and a sulfonamide group. This combination imparts distinct chemical properties and biological activities, making it valuable in various research and industrial applications.

Properties

CAS No.

59777-59-2

Molecular Formula

C11H15NO4S

Molecular Weight

257.31 g/mol

IUPAC Name

butyl 4-sulfamoylbenzoate

InChI

InChI=1S/C11H15NO4S/c1-2-3-8-16-11(13)9-4-6-10(7-5-9)17(12,14)15/h4-7H,2-3,8H2,1H3,(H2,12,14,15)

InChI Key

ZMMSBDVMJNGQMZ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N

Origin of Product

United States

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